Azasetron Hydrochloride-13C,d3

Beschreibung

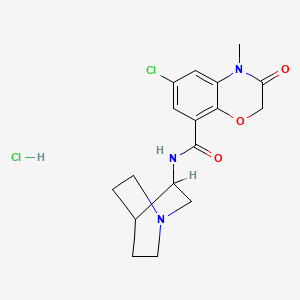

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMKBKPJYAHLQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00924358 | |

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123040-16-4 | |

| Record name | Y 25130 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123040-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azasetron hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZASETRON HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Azasetron Hydrochloride-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azasetron (B53510) Hydrochloride-13C,d3 is a stable isotope-labeled version of Azasetron hydrochloride, a potent and selective serotonin (B10506) 5-HT3 receptor antagonist. This isotopically labeled compound serves as an invaluable tool in analytical and research settings, particularly as an internal standard for quantitative mass spectrometry-based assays. Its use significantly enhances the accuracy and precision of pharmacokinetic studies and therapeutic drug monitoring of Azasetron. This guide provides a comprehensive overview of Azasetron Hydrochloride-13C,d3, including its chemical properties, a general approach to its synthesis, its mechanism of action, and detailed experimental protocols for its application in bioanalytical methods.

Introduction

Azasetron is a clinically significant antiemetic agent used for the management of nausea and vomiting induced by chemotherapy and radiotherapy.[1] Accurate quantification of Azasetron in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic profiles. This compound is the deuterium (B1214612) and 13C-labeled form of Azasetron hydrochloride.[2] Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry because they share near-identical physicochemical properties with the analyte of interest, co-elute chromatographically, and experience similar ionization effects, thereby correcting for matrix effects and variability in sample processing.[3]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. These properties are essential for its use in analytical method development.

| Property | Value | Reference |

| Chemical Name | Azasetron-13C,d3 Hydrochloride | |

| Molecular Formula | C₁₆¹³CH₁₈D₃Cl₂N₃O₃ | |

| Molecular Weight | 390.28 g/mol | |

| CAS Number | 1329611-23-5 | |

| Appearance | Solid | [4] |

| Solubility | Soluble in Water (with sonication) and DMSO | [4] |

Synthesis

A plausible synthetic strategy would be based on the known synthesis of unlabeled Azasetron, incorporating labeled precursors at key steps. For instance, a ¹³C-labeled carbonyl group could be introduced during the formation of the benzoxazine (B1645224) ring, and deuterium atoms (d3) could be incorporated via reduction with a deuterated reducing agent on a suitable precursor to the methyl group.

The synthesis of isotopically labeled compounds requires specialized expertise and is often performed by custom synthesis laboratories. The final product must be rigorously purified and characterized by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its chemical identity, isotopic enrichment, and purity.

Mechanism of Action: 5-HT3 Receptor Antagonism

Azasetron, and by extension its isotopically labeled form, exerts its antiemetic effect by acting as a selective antagonist at serotonin 5-HT3 receptors.[1] These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and in the chemoreceptor trigger zone (CTZ) in the central nervous system.[5]

During chemotherapy or radiotherapy, enterochromaffin cells in the gastrointestinal tract release large amounts of serotonin (5-hydroxytryptamine, 5-HT).[5] This serotonin binds to 5-HT3 receptors, initiating a signaling cascade that leads to the sensation of nausea and the vomiting reflex.[5] Azasetron competitively blocks the binding of serotonin to these receptors, thereby preventing the transmission of the emetic signal.[5]

Signaling Pathway of 5-HT3 Receptor Activation and Antagonism by Azasetron

The following diagram illustrates the signaling pathway initiated by serotonin binding to the 5-HT3 receptor and the inhibitory action of Azasetron.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of Azasetron in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol adapted from established methods for similar compounds.[3]

Stock and Working Solutions

-

Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).

-

Internal Standard (IS) Working Solution: Dilute the primary stock solution with a suitable solvent (e.g., 50% methanol in water) to a final concentration of 100 ng/mL. This concentration may need to be optimized based on the expected analyte concentration and instrument sensitivity.

Sample Preparation (Protein Precipitation)

-

To 100 µL of a biological sample (e.g., plasma, urine), add 20 µL of the IS working solution.

-

Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Azasetron: To be determined empiricallyAzasetron-13C,d3: To be determined empirically |

Note: The specific MRM (Multiple Reaction Monitoring) transitions for Azasetron and its labeled internal standard need to be optimized for the specific mass spectrometer being used. This involves infusing a standard solution of each compound and identifying the precursor ion and the most abundant product ions.

Experimental Workflow

The following diagram outlines the typical workflow for a bioanalytical method using this compound.

Pharmacokinetic Data

While specific pharmacokinetic data for this compound is not available, it is expected to have a pharmacokinetic profile virtually identical to that of unlabeled Azasetron due to the negligible kinetic isotope effect of ¹³C and the small effect of deuterium substitution in this context. The primary use of the labeled compound is as an internal standard, where its in-vivo behavior is not the primary focus. The pharmacokinetic parameters of unlabeled Azasetron are presented below.

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~90% | [6] |

| Excretion (Unmetabolized in Urine) | 60-70% | [6] |

| pKi (5-HT3 Receptor) | 9.27 | [7] |

Conclusion

This compound is an essential analytical tool for researchers and drug development professionals working with Azasetron. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for reliable quantification in complex biological matrices. Understanding its chemical properties, mechanism of action, and the appropriate experimental protocols for its use is critical for its effective implementation in preclinical and clinical research. This guide provides a foundational understanding to facilitate its application in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Spinal 5-HT3 receptors mediate descending facilitation and contribute to behavioral hypersensitivity via a reciprocal neuron-glial signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azasetron - Wikipedia [en.wikipedia.org]

Synthesis and Characterization of Azasetron Hydrochloride-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the isotopically labeled compound, Azasetron Hydrochloride-13C,d3. This stable isotope-labeled analog of the potent 5-HT3 receptor antagonist, Azasetron, is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative bioanalysis.

Introduction to Azasetron and Isotopic Labeling

Azasetron is a selective serotonin (B10506) 5-HT3 receptor antagonist used for the prevention of nausea and vomiting induced by chemotherapy and radiotherapy.[1] By blocking the action of serotonin at 5-HT3 receptors in the gastrointestinal tract and the central nervous system, Azasetron effectively mitigates the emetic response.

Isotopically labeled compounds, such as this compound, are indispensable in drug development. The incorporation of stable isotopes like carbon-13 (¹³C) and deuterium (B1214612) (d or ²H) allows for the differentiation of the labeled compound from its endogenous or unlabeled counterparts by mass spectrometry. This enables precise quantification in complex biological matrices and facilitates absorption, distribution, metabolism, and excretion (ADME) studies.

Synthesis of this compound

The synthesis of this compound involves the introduction of one carbon-13 atom and three deuterium atoms into the Azasetron molecule. A plausible synthetic route, adapted from known procedures for the unlabeled compound, is outlined below. The key challenge lies in the strategic incorporation of the isotopic labels from commercially available starting materials.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Methylation with ¹³C-labeled Methyl Iodide

To a solution of 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate. The mixture is stirred at room temperature, followed by the addition of ¹³C-labeled methyl iodide. The reaction is monitored by thin-layer chromatography (TLC) until completion. The product, 6-chloro-4-(¹³C-methyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester, is then isolated by extraction and purified by column chromatography.

Step 2: Hydrolysis

The ¹³C-labeled methyl ester from the previous step is subjected to hydrolysis using a base like lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) (THF) and water. The reaction mixture is stirred at room temperature until the starting material is consumed. The resulting carboxylic acid, 6-chloro-4-(¹³C-methyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid, is isolated by acidification and extraction.

Step 3: Amide Coupling with 3-Aminoquinuclidine-d3

The ¹³C-labeled carboxylic acid is coupled with a deuterated amine, 3-aminoquinuclidine-d3, using a standard peptide coupling reagent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF. The reaction progress is monitored by TLC. Upon completion, the product, Azasetron-¹³C,d3, is isolated and purified.

Step 4: Salt Formation

The purified Azasetron-¹³C,d3 free base is dissolved in a suitable solvent, for example, ethyl acetate, and treated with a solution of hydrogen chloride in diethyl ether or isopropanol. The resulting precipitate, Azasetron Hydrochloride-¹³C,d3, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization of this compound

The synthesized this compound must be rigorously characterized to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

| Parameter | Specification |

| Chemical Formula | C₁₆¹³CH₁₇D₃ClN₃O₃ · HCl |

| Molecular Weight | 390.28 g/mol |

| Isotopic Purity | ≥ 98% |

| Chemical Purity (HPLC) | ≥ 98% |

| Appearance | White to off-white solid |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be similar to that of unlabeled Azasetron, with the key difference being the absence of the N-methyl proton signal and a modified signal pattern for the quinuclidine (B89598) ring due to the presence of deuterium.

-

¹³C NMR: The carbon-13 NMR spectrum will show an enhanced signal for the labeled N-methyl carbon, confirming the position of the ¹³C isotope.

-

Deuterium (²H) NMR: A deuterium NMR spectrum can be acquired to confirm the presence and location of the deuterium atoms on the quinuclidine moiety.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the labeled compound.

-

Protocol: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Expected Result: The ESI-MS spectrum in positive ion mode is expected to show a prominent peak for the molecular ion [M+H]⁺ at m/z corresponding to the calculated mass of Azasetron-¹³C,d3.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the chemical purity of the synthesized compound.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Expected Result: A single major peak corresponding to Azasetron Hydrochloride-¹³C,d3, with purity calculated based on the peak area percentage.

Mechanism of Action: 5-HT3 Receptor Antagonism

Azasetron exerts its antiemetic effect by competitively blocking serotonin (5-HT) from binding to 5-HT3 receptors. These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain.[2]

Caption: Mechanism of action of Azasetron as a 5-HT3 receptor antagonist.

Conclusion

The synthesis and rigorous characterization of Azasetron Hydrochloride-¹³C,d3 are crucial for its application as a reliable internal standard in bioanalytical studies. The proposed synthetic route and analytical methods provide a framework for the preparation and quality control of this important research tool. The availability of high-purity, well-characterized isotopically labeled compounds like Azasetron Hydrochloride-¹³C,d3 is fundamental to advancing our understanding of the pharmacokinetics and metabolism of new and existing drugs.

References

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of Azasetron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azasetron (B53510) is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist, a cornerstone in the management of nausea and vomiting induced by chemotherapy and radiotherapy. This guide delves into the core mechanism of Azasetron's action, providing a detailed exploration of its molecular interactions, the signal transduction pathways it modulates, and the experimental methodologies used to elucidate its pharmacological profile. Through a synthesis of quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document offers a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.

Introduction: The Emetic Reflex and the Role of Serotonin

Chemotherapy- and radiotherapy-induced nausea and vomiting (CINV and RINV) are significant and debilitating side effects of cancer treatment. The primary trigger for these responses is the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract in response to cytotoxic therapies.[1] This released serotonin then activates 5-HT3 receptors located on vagal afferent nerves, which transmit emetic signals to the central nervous system, specifically to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus.[1][2]

The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, belonging to the Cys-loop superfamily.[3] Upon binding of serotonin, the channel opens, allowing the rapid influx of cations (primarily Na+ and Ca2+), leading to neuronal depolarization and the propagation of the emetic signal.[3]

Azasetron: A Competitive Antagonist at the 5-HT3 Receptor

Azasetron exerts its antiemetic effect through competitive antagonism at the 5-HT3 receptor.[1] It binds to the same site as serotonin but does not activate the receptor. By occupying the binding site, Azasetron prevents serotonin from binding and initiating the downstream signaling cascade that leads to emesis. This blockade occurs at both peripheral sites on vagal nerve terminals and central sites within the brainstem.[1]

Binding Affinity and Potency

The efficacy of a receptor antagonist is largely determined by its binding affinity (Ki) and its functional inhibitory concentration (IC50). Azasetron demonstrates a high affinity for the 5-HT3 receptor.

| Compound | Receptor/Tissue | Ki (nM) | IC50 (nM) | pKi | Reference(s) |

| Azasetron | Rat small intestine 5-HT3 | 0.33 | - | - | [4] |

| Azasetron HCl | 5-HT3 | - | 0.33 | - | [5] |

| Ondansetron (B39145) | 5-HT3 | 6.16 | 810 | - | [5] |

| Granisetron (B54018) | Rat cortical membranes | - | - | 9.15 | [6] |

| Palonosetron | 5-HT3 | 0.17 | - | - | [5] |

| Ramosetron HCl | 5-HT3 | 0.091 | - | - | [5] |

| Tropisetron | 5-HT3 | 5.3 | 70.1 | - | [5] |

Table 1: Comparative binding affinities and inhibitory concentrations of Azasetron and other 5-HT3 receptor antagonists.

Signal Transduction Pathway of the 5-HT3 Receptor and its Inhibition by Azasetron

The binding of serotonin to the 5-HT3 receptor initiates a rapid influx of cations, which acts as the primary signal. This leads to a cascade of intracellular events culminating in the transmission of the emetic signal. Azasetron, by blocking the initial binding of serotonin, effectively prevents this entire signaling cascade from occurring.

Experimental Protocols for a Technical Audience

The characterization of Azasetron's mechanism of action relies on a suite of specialized in vitro assays. The following sections provide detailed methodologies for two key experimental approaches.

Radioligand Binding Assay for 5-HT3 Receptor

This protocol outlines the determination of the binding affinity (Ki) of a test compound like Azasetron for the 5-HT3 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Membrane Preparation: Homogenized tissue or cells expressing 5-HT3 receptors (e.g., rat small intestine, HEK293 cells transfected with 5-HT3R).

-

Radioligand: [3H]Granisetron or other suitable 5-HT3 receptor radioligand.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Ligand: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM Granisetron).

-

Test Compound: Azasetron in a range of concentrations.

-

Scintillation Counter and Vials.

-

Glass Fiber Filters.

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Membrane preparation, radioligand, and non-specific binding ligand.

-

Competitive Binding: Membrane preparation, radioligand, and varying concentrations of Azasetron.

-

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Azasetron.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Calcium Influx Measurement

This protocol describes how to measure the inhibitory effect of Azasetron on serotonin-induced calcium influx in cells expressing 5-HT3 receptors, a key functional consequence of receptor activation.

Materials:

-

Cell Line: A cell line stably expressing functional 5-HT3 receptors (e.g., HEK293 or NG108-15 cells).

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

-

5-HT3 Agonist: Serotonin (5-HT).

-

Test Compound: Azasetron in a range of concentrations.

-

Fluorescence Plate Reader or Microscope with kinetic reading capabilities.

Procedure:

-

Cell Culture: Culture the 5-HT3R-expressing cells in appropriate media and seed them into 96-well plates.

-

Dye Loading:

-

Wash the cells with assay buffer.

-

Incubate the cells with the calcium indicator dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells to remove excess dye.

-

-

Compound Incubation: Add different concentrations of Azasetron to the wells and incubate for a short period.

-

Agonist Stimulation and Measurement:

-

Place the plate in the fluorescence reader.

-

Establish a baseline fluorescence reading.

-

Inject a solution of serotonin into the wells to stimulate the 5-HT3 receptors.

-

Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Plot the percentage of inhibition of the serotonin response against the log concentration of Azasetron.

-

Determine the IC50 value from the resulting dose-response curve.

-

References

- 1. researchgate.net [researchgate.net]

- 2. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 3. benchchem.com [benchchem.com]

- 4. High affinity binding of azasetron hydrochloride to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Azasetron Hydrochloride-13C,d3 as an Internal Standard in Bioanalytical Quantification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise quantification of drug candidates and their metabolites in biological matrices is paramount for accurate pharmacokinetic and toxicokinetic assessments. This technical guide delves into the critical role of Azasetron Hydrochloride-13C,d3, a stable isotope-labeled internal standard, in the bioanalysis of Azasetron. This guide will explore the underlying principles of stable isotope dilution mass spectrometry, provide a representative experimental protocol for the quantification of Azasetron in plasma, and present the validation parameters that underscore the robustness and reliability of this analytical approach.

The Imperative for an Ideal Internal Standard

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting for the variability inherent in the analytical process. This includes variations in sample preparation, injection volume, and matrix effects, which can significantly impact the ionization efficiency of the analyte. An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it behaves similarly during extraction, chromatography, and ionization.

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis. By incorporating heavy isotopes like Carbon-13 (¹³C) and Deuterium (B1214612) (d), the molecular weight of the internal standard is increased without significantly altering its chemical properties. This allows for its differentiation from the unlabeled analyte by the mass spectrometer, while ensuring that it co-elutes chromatographically and experiences similar matrix effects and extraction recovery. The use of a SIL-IS thereby enables highly accurate and precise quantification.

Azasetron and the Significance of its Stable Isotope-Labeled Analog

Azasetron is a potent and selective 5-HT3 receptor antagonist used for the management of nausea and vomiting induced by chemotherapy. Accurate measurement of its concentration in biological fluids is crucial for understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. This compound serves as the ideal internal standard for this purpose.

The incorporation of both ¹³C and deuterium atoms provides a significant mass shift from the parent molecule, minimizing the risk of isotopic cross-talk. This ensures that the signal from the internal standard does not interfere with the signal from the analyte, and vice versa.

A Representative Bioanalytical Method for Azasetron Quantification

The following section outlines a representative experimental protocol for the quantification of Azasetron in human plasma using this compound as an internal standard. This protocol is based on established methodologies for similar 5-HT3 antagonists and general principles of bioanalytical method validation.

Experimental Protocol

1. Preparation of Stock and Working Solutions:

-

Azasetron Stock Solution (1 mg/mL): Accurately weigh and dissolve Azasetron hydrochloride in methanol.

-

This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Azasetron stock solution in a 50:50 methanol:water mixture to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in a 50:50 methanol:water mixture.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (50 ng/mL).

-

Vortex mix for 30 seconds.

-

Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

-

Vortex mix for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

| Parameter | Recommended Condition |

| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm). |

| Mobile Phase A | 0.1% Formic acid in water. |

| Mobile Phase B | Acetonitrile. |

| Flow Rate | 0.4 mL/min. |

| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

| Injection Volume | 5 µL. |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode. |

| MRM Transitions | Azasetron: m/z 349.9 → 223.5[1] Azasetron-13C,d3: m/z 354.9 → 228.5 (Predicted) |

| Collision Energy | To be optimized for the specific instrument. |

| Declustering Potential | To be optimized for the specific instrument. |

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |

| Linearity and Range | The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification). A typical range could be 0.1 to 100 ng/mL. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision (≤20% CV) and accuracy (within ±20% of the nominal value). |

| Accuracy and Precision | The intra- and inter-day precision (as coefficient of variation, CV) should not exceed 15% for QC samples (20% for LLOQ). The accuracy (as relative error, RE) should be within ±15% of the nominal values for QC samples (±20% for LLOQ). This should be evaluated at a minimum of three QC levels (low, medium, and high). |

| Matrix Effect | The matrix factor should be consistent across different sources of plasma. The IS-normalized matrix factor should ideally be close to 1. |

| Recovery | The extraction recovery of the analyte and IS should be consistent, precise, and reproducible. |

| Stability | The stability of the analyte in plasma should be demonstrated under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term storage. The stability of stock and working solutions should also be established. |

Visualizing the Workflow and Logic

To further elucidate the experimental process and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.

Conclusion

The use of this compound as an internal standard in LC-MS/MS bioanalysis represents the most robust and reliable approach for the quantification of Azasetron in biological matrices. Its ability to mimic the behavior of the unlabeled analyte throughout the analytical process effectively compensates for potential sources of error, leading to highly accurate and precise data. This is crucial for making informed decisions in drug development, from preclinical pharmacokinetic studies to clinical trials. The representative method and validation criteria outlined in this guide provide a solid framework for researchers and scientists to develop and implement rigorous bioanalytical assays for Azasetron, ensuring data of the highest quality and integrity.

References

Technical Guide: Determination of the Isotopic Purity of Azasetron Hydrochloride-13C,d3

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies.[1] The use of stable isotopes, such as Deuterium (d or ²H) and Carbon-13 (¹³C), allows for the differentiation of a drug from its metabolites and endogenous compounds, facilitating precise quantification in complex biological matrices.[1][2] Azasetron (B53510) Hydrochloride, a potent and selective 5-HT3 receptor antagonist used to manage chemotherapy-induced nausea and vomiting, is often studied using its isotopically labeled form, Azasetron Hydrochloride-13C,d3, as an internal standard in quantitative bioanalysis by mass spectrometry.[3][4][5]

The accuracy of such studies hinges on the isotopic purity of the labeled internal standard. Impurities, particularly the presence of the unlabeled analyte, can lead to an overestimation of the drug concentration and compromise the integrity of the study data.[6] This guide provides an in-depth overview of the core methodologies for determining the isotopic purity of this compound, focusing on high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action of Azasetron

Azasetron functions by selectively blocking serotonin (B10506) (5-HT3) receptors.[3] During chemotherapy or radiotherapy, enterochromaffin cells in the gastrointestinal tract release serotonin. This serotonin binds to 5-HT3 receptors on vagal afferent nerves, which then transmit signals to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, inducing nausea and vomiting.[3] Azasetron competitively inhibits this binding, effectively blocking the emetic signal pathway.[3]

References

- 1. symeres.com [symeres.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. What is the mechanism of Azasetron Hydrochloride? [synapse.patsnap.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

Azasetron: A Technical Guide to a High-Affinity 5-HT3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azasetron (B53510) is a potent and highly selective serotonin (B10506) 5-HT3 receptor antagonist.[1] Structurally classified as a benzamide (B126) derivative, it is distinct from the indole-type antagonists like ondansetron (B39145) and granisetron (B54018).[1][2] This distinction underlies its unique pharmacokinetic profile.[1] Azasetron is primarily utilized for the management and prophylaxis of nausea and vomiting, particularly those induced by cancer chemotherapy and radiotherapy.[3][4] Its therapeutic efficacy is rooted in its high-affinity competitive antagonism at 5-HT3 receptors, which are ligand-gated ion channels extensively involved in the emetic reflex.[3][5] This document provides a comprehensive technical overview of Azasetron's pharmacology, mechanism of action, and the experimental methodologies used to characterize its activity.

Mechanism of Action

Chemotherapeutic agents can induce the release of large quantities of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract.[6][7] This released serotonin activates 5-HT3 receptors located on the terminals of vagal afferent nerves.[3][6] Activation of these receptors initiates a signal that is transmitted to the central nervous system, specifically to the chemoreceptor trigger zone (CTZ) in the area postrema and the solitary tract nucleus, which in turn stimulates the vomiting center in the medulla oblongata, culminating in the emetic reflex.[3][6][7]

Azasetron functions as a competitive antagonist at these 5-HT3 receptors.[3][5] By binding with high affinity to both peripheral and central 5-HT3 receptors, Azasetron effectively blocks serotonin from binding and activating them.[3] This action interrupts the transmission of the emetic signal from the gut to the brain, thereby preventing the sensations of nausea and the act of vomiting.[3][7]

Pharmacological Profile

Azasetron's efficacy is underscored by its high binding affinity for the 5-HT3 receptor and its favorable pharmacokinetic properties.

Receptor Binding Affinity

Quantitative analysis demonstrates Azasetron's potent and selective binding to the 5-HT3 receptor. It competitively inhibits the binding of radiolabeled ligands to these receptors in tissue preparations.[5]

| Parameter | Value | Receptor | Notes | Source |

| Ki | 0.33 nM | 5-HT3 | Determined by competitive radioligand binding assay using [3H]granisetron in rat small intestine preparations. | [5] |

| pKi | 9.27 | 5-HT3 | The pKi is the negative logarithm of the Ki value. | [8][9] |

Pharmacokinetics

Azasetron exhibits a distinct pharmacokinetic profile compared to indole-type antagonists.[1] A significant portion of the administered dose is excreted in its unmetabolized form.

| Parameter | Value | Species | Route | Notes | Source |

| Bioavailability | ~90% | Human | Oral | Demonstrates high oral bioavailability due to a saturable transport mechanism in the small intestine. | [1] |

| Excretion | 60-70% | Human | IV & Oral | Excreted as unmetabolized form in urine. | [1] |

| Cmax (Oral) | 124.7 ng/ml | Rabbit | Oral | Peak plasma concentration. | [10] |

| tmax (Oral) | 0.85 h | Rabbit | Oral | Time to reach peak plasma concentration. | [10] |

| Cmax (Rectal) | 904.8 ng/ml | Rabbit | Rectal | Peak plasma concentration. | [10] |

| tmax (Rectal) | 0.18 h | Rabbit | Rectal | Time to reach peak plasma concentration. | [10] |

Key Experimental Protocols

The characterization of Azasetron's pharmacology relies on established in vitro and in vivo methodologies.

In Vitro Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of Azasetron for the 5-HT3 receptor using a competitive radioligand binding assay.

Methodology:

-

Tissue Preparation:

-

Excise small intestine from Wistar rats and place in ice-cold buffer.[5]

-

Homogenize the tissue using a Polytron homogenizer.

-

Centrifuge the homogenate at 4°C. Discard the supernatant.

-

Wash the pellet by resuspension in fresh buffer and re-centrifugation.

-

Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

Set up assay tubes containing the membrane preparation, a fixed concentration of [3H]granisetron (radioligand), and either buffer, excess unlabeled granisetron (for non-specific binding), or varying concentrations of Azasetron.[5]

-

Incubate the tubes to allow the binding to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (in disintegrations per minute) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the Azasetron concentration.

-

Determine the IC50 (the concentration of Azasetron that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Antiemetic Efficacy Model (Cisplatin-Induced Emesis in Ferrets)

This protocol evaluates the in vivo efficacy of Azasetron in a gold-standard animal model for chemotherapy-induced emesis.[11][12]

Methodology:

-

Animal Preparation:

-

Drug Administration and Emetogenic Challenge:

-

On the day of the experiment, administer Azasetron or a vehicle control via the desired route (e.g., intravenous, oral).

-

After the appropriate pre-treatment interval (e.g., 30 minutes), administer a highly emetogenic dose of cisplatin (B142131) intravenously.[13]

-

-

Observation:

-

Immediately place each animal in an individual observation cage.

-

Observe and record the number of retches and vomits (emetic episodes) for a predetermined period (e.g., 4-6 hours).

-

-

Data Analysis:

-

Sum the total number of emetic episodes for each animal.

-

Compare the average number of episodes in the Azasetron-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA, t-test).

-

Calculate the percentage reduction in emesis to determine the dose-dependent efficacy of Azasetron.

-

Conclusion

Azasetron is a highly potent and selective 5-HT3 receptor antagonist with a well-defined mechanism of action and a favorable pharmacokinetic profile. Its high binding affinity translates to effective blockade of the serotonergic pathways that trigger chemotherapy-induced nausea and vomiting. The experimental protocols detailed herein represent standard, robust methods for characterizing the pharmacological properties of Azasetron and similar agents. This technical guide provides a foundational understanding for researchers and professionals involved in the continued study and development of antiemetic therapies.

References

- 1. [Pharmacokinetics of azasetron (Serotone), a selective 5-HT3 receptor antagonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stability of azasetron-dexamethasone mixture for chemotherapy-induced nausea and vomiting administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Azasetron Hydrochloride? [synapse.patsnap.com]

- 4. [Clinical effect of two azasetron treatment methods against nausea and vomiting induced by anticancer drugs including CDDP] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High affinity binding of azasetron hydrochloride to 5-hydroxytryptamine3 receptors in the small intestine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 7. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 8. Azasetron - Wikipedia [en.wikipedia.org]

- 9. Azasetron [medbox.iiab.me]

- 10. Absorption characteristics of azasetron from rectal and oral routes in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ndineuroscience.com [ndineuroscience.com]

- 12. Pre-clinical Contract Research - Emesis [ndineuroscience.com]

- 13. JaypeeDigital | Antiemetic Agents [jaypeedigital.com]

Methodological & Application

Quantitative Analysis of Azasetron Using Azasetron Hydrochloride-13C,d3: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azasetron is a potent and selective serotonin (B10506) 5-HT3 receptor antagonist used for the prevention of nausea and vomiting induced by chemotherapy and radiotherapy.[1] Accurate and reliable quantification of Azasetron in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for the quantitative analysis of Azasetron in human plasma using a stable isotope-labeled internal standard, Azasetron Hydrochloride-13C,d3, by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variability in sample preparation and matrix effects, ensuring the highest accuracy and precision.

Mechanism of Action: 5-HT3 Receptor Antagonism

Chemotherapy and radiotherapy can trigger the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract. This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, which transmit signals to the vomiting center in the brainstem, inducing nausea and vomiting. Azasetron competitively blocks these 5-HT3 receptors, thereby inhibiting the transmission of the emetic signal.

Experimental Protocols

This section details the UPLC-MS/MS method for the quantification of Azasetron in human plasma.

Materials and Reagents

-

Analytes: Azasetron Hydrochloride (Purity >99.5%), this compound (Isotopic Purity >99%)

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (LC-MS grade)

-

Water: Deionized or Milli-Q water

-

Biological Matrix: Human plasma (K2-EDTA as anticoagulant)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Azasetron HCl and Azasetron-13C,d3 HCl into separate 1 mL volumetric flasks. Dissolve in methanol and make up to the volume.

-

Working Standard Solutions: Prepare a series of working standard solutions of Azasetron by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations for calibration standards and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Azasetron-13C,d3 primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

-

Pipette 100 µL of plasma into a clean microcentrifuge tube.

-

Add 20 µL of the 50 ng/mL Azasetron-13C,d3 working solution to each plasma sample (except for blank samples, to which 20 µL of diluent is added). Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the clear supernatant to an autosampler vial.

-

Inject 5 µL of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Method Parameters

Table 1: UPLC and Mass Spectrometry Conditions

| Parameter | Condition |

| Chromatography | |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B) |

| Mass Spectrometry | |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 kV |

| Desolvation Temp. | 450°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Azasetron | 350.1 | 138.1 | 30 | 25 |

| Azasetron-13C,d3 (IS) | 354.1 | 142.1 | 30 | 25 |

Note: The molecular weight of Azasetron free base is 349.81 g/mol (C17H20ClN3O3). The precursor ion [M+H]+ is m/z 350.1. The molecular weight of Azasetron-13C,d3 free base is approximately 353.8 g/mol . The precursor ion [M+H]+ is m/z 354.1. Product ions are predicted based on common fragmentation pathways and would require experimental optimization.

Quantitative Data and Method Validation

The method should be validated according to FDA guidelines for bioanalytical method validation. The following tables summarize representative data for a validated assay.[2][3][4]

Table 3: Calibration Curve Parameters

| Parameter | Result |

| Calibration Range | 0.1 - 200 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ Accuracy | Within ±20% of nominal value |

| LLOQ Precision (CV%) | ≤ 20% |

| Other Standards Accuracy | Within ±15% of nominal value |

Table 4: Intra- and Inter-Day Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (CV%) (n=5) | Intra-Day Accuracy (%) (n=5) | Inter-Day Precision (CV%) (n=15) | Inter-Day Accuracy (%) (n=15) |

| LLOQ | 0.1 | 8.5 | 105.2 | 10.2 | 103.8 |

| Low QC | 0.3 | 6.2 | 98.7 | 7.5 | 101.5 |

| Mid QC | 15 | 4.8 | 101.3 | 5.9 | 99.4 |

| High QC | 150 | 4.1 | 97.5 | 5.2 | 98.1 |

Acceptance Criteria: For LLOQ, precision ≤20% and accuracy within 80-120%. For other QCs, precision ≤15% and accuracy within 85-115%.

Table 5: Matrix Effect and Recovery

| QC Level | Conc. (ng/mL) | Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| Low QC | 0.3 | 92.5 | 0.98 | 1.01 |

| High QC | 150 | 95.1 | 1.03 | 0.99 |

Acceptance Criteria: The CV of the IS-normalized matrix factor should not be greater than 15%.

Conclusion

The described UPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative determination of Azasetron in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of clinical and pharmacokinetic studies. The simple protein precipitation procedure allows for high-throughput sample processing. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and analysis.

References

Application Note and Protocol for the Quantification of Azasetron in Human Plasma using Azasetron Hydrochloride-13C,d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azasetron hydrochloride is a potent and selective 5-HT3 receptor antagonist used for the management of nausea and vomiting induced by chemotherapy.[1][2] Accurate quantification of Azasetron in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note provides a detailed protocol for the determination of Azasetron in human plasma samples using a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Azasetron Hydrochloride-13C,d3, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.

Principle

This method employs protein precipitation to extract Azasetron and the internal standard (IS), this compound, from human plasma. The processed samples are then analyzed by LC-MS/MS. Chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. Quantification is based on the peak area ratio of the analyte to the internal standard.

Experimental Protocols

1. Materials and Reagents

-

Azasetron Hydrochloride (Reference Standard)

-

This compound (Internal Standard)[3]

-

Human plasma (K3EDTA as anticoagulant)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Standard Solutions Preparation

-

Primary Stock Solution of Azasetron (1 mg/mL): Accurately weigh and dissolve 10 mg of Azasetron Hydrochloride in 10 mL of methanol.

-

Primary Stock Solution of Azasetron-13C,d3 (IS) (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Standard Solutions of Azasetron: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to prepare calibration standards.

-

Working Internal Standard Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile.

3. Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for each sample, calibration standard, and quality control sample.

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into the appropriately labeled tubes.

-

Add 20 µL of the working internal standard solution (100 ng/mL Azasetron-13C,d3) to each tube, except for blank samples (to which 20 µL of acetonitrile is added).

-

Vortex each tube for 10 seconds.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[4]

-

Vortex vigorously for 1 minute.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]

-

Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 200 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to HPLC vials for analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC)

-

Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80% to 20% B

-

3.1-5.0 min: 20% B

-

-

-

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 400°C

-

Spray Voltage: 4000 V

-

MRM Transitions (example values, should be optimized):

-

Azasetron: Precursor ion (Q1) m/z 350.1 -> Product ion (Q3) m/z 138.1

-

Azasetron-13C,d3 (IS): Precursor ion (Q1) m/z 354.1 -> Product ion (Q3) m/z 141.1

-

-

Data Presentation

Table 1: Quantitative Parameters for Azasetron Assay

| Parameter | Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%) | 85 - 115% |

| Recovery (%) | > 85% |

Note: These are typical performance characteristics and should be validated in your laboratory.

Visualizations

Caption: Experimental workflow for Azasetron analysis in plasma.

Caption: Mechanism of action of Azasetron as a 5-HT3 antagonist.

References

Application Notes: Quantitative Analysis of Azasetron in Human Plasma using Isotope Dilution Mass Spectrometry

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Azasetron in human plasma using Isotope Dilution Mass Spectrometry (IDMS). Azasetron is a potent and selective 5-HT3 receptor antagonist used for the management of nausea and vomiting induced by chemotherapy.[1] The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employs a stable isotope-labeled internal standard, Azasetron-d3, to ensure high accuracy and precision, correcting for matrix effects and variations in sample processing. This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials of Azasetron.

Introduction

Azasetron is a benzamide (B126) derivative that acts as a selective antagonist of the 5-HT3 receptor.[1] Accurate and reliable quantification of Azasetron in biological matrices is crucial for understanding its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative bioanalysis due to its ability to minimize analytical variability by using a stable isotope-labeled internal standard that behaves nearly identically to the analyte during sample preparation and ionization.[2] This document provides a comprehensive protocol for the determination of Azasetron in human plasma using LC-MS/MS with Azasetron-d3 as the internal standard.

Experimental

Materials and Reagents

-

Azasetron hydrochloride (Reference Standard)

-

Azasetron-d3 hydrochloride (Internal Standard)[3]

-

Human plasma (K2-EDTA)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Azasetron hydrochloride and Azasetron-d3 hydrochloride in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Azasetron stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the Azasetron-d3 stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.

-

Sample Preparation

-

Thaw human plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL Azasetron-d3).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | To be optimized, a typical starting point is 5% B, ramping to 95% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | To be optimized based on the instrument |

| Gas Flow Rates | To be optimized based on the instrument |

MRM Transitions:

| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] |

| Azasetron | 350.1 | 224.0 |

| 350.1 | 110.1 | |

| Azasetron-d3 (IS) | 353.1 | 227.0 |

| 353.1 | 113.1 |

Note: The precursor ion for Azasetron corresponds to its [M+H]+ adduct.[2] The product ions are based on the fragmentation pattern of Azasetron.[2] The transitions for Azasetron-d3 are predicted based on a +3 Da shift from the unlabeled compound.

Data Analysis and Quantification

The concentration of Azasetron in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Azasetron in the unknown samples is then interpolated from this calibration curve using a linear regression model.

Method Validation (Summary)

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | r² ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimal and compensated by the internal standard |

| Stability | Stable under various storage and processing conditions |

Visualizations

Caption: Experimental workflow for Azasetron quantification.

References

Application Notes and Protocols for the Chromatographic Separation of Azasetron from its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azasetron is a potent and selective 5-HT3 receptor antagonist used for the prevention and treatment of nausea and vomiting induced by chemotherapy and radiotherapy. Understanding the metabolic fate of Azasetron is crucial for comprehending its pharmacokinetic profile, efficacy, and safety. A significant portion of Azasetron is excreted unchanged in the urine (60-70%). The remaining fraction undergoes metabolism, primarily in the liver, mediated by cytochrome P450 (CYP) enzymes. While the complete metabolic profile of Azasetron is not extensively detailed in publicly available literature, common metabolic pathways for structurally related 5-HT3 antagonists, such as ondansetron, include N-demethylation and hydroxylation. This document provides a generalized approach and hypothetical protocols for the chromatographic separation of Azasetron from its potential metabolites, based on established analytical techniques for similar compounds.

Hypothetical Metabolic Pathway of Azasetron

The metabolism of Azasetron likely involves Phase I oxidation reactions, leading to the formation of metabolites with increased polarity to facilitate their excretion. Based on the metabolism of similar compounds, potential major metabolites of Azasetron could include an N-oxide derivative and a desmethyl derivative.

Caption: Hypothetical metabolic pathway of Azasetron.

Experimental Workflow for Separation and Analysis

A typical workflow for the analysis of Azasetron and its metabolites from biological matrices involves sample preparation, chromatographic separation, and detection.

Caption: General experimental workflow.

Quantitative Data Summary

The following table summarizes hypothetical retention times and mass-to-charge ratios (m/z) for Azasetron and its potential metabolites that could be obtained using a suitable LC-MS/MS method. These values are for illustrative purposes and would need to be determined experimentally.

| Compound | Retention Time (min) | [M+H]+ (m/z) |

| Azasetron | 5.2 | 350.1 |

| Azasetron N-oxide | 4.5 | 366.1 |

| N-desmethyl-Azasetron | 4.8 | 336.1 |

| Internal Standard (IS) | 5.5 | Varies |

Detailed Experimental Protocols

The following are generalized protocols for sample preparation and chromatographic analysis. These should be optimized for specific laboratory conditions and analytical instrumentation.

Protocol 1: Sample Preparation from Plasma

Objective: To extract Azasetron and its metabolites from human plasma.

Materials:

-

Human plasma samples

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Water, HPLC grade

-

Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

-

0.1% Formic acid in water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

Procedure:

-

Spike 500 µL of plasma with 50 µL of the internal standard solution.

-

Add 1 mL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the HPLC system.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

Objective: To achieve chromatographic separation of Azasetron and its metabolites.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-2 min: 10% B

-

2-8 min: 10-90% B (linear gradient)

-

8-10 min: 90% B

-

10.1-12 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detector:

-

UV Detection: Diode Array Detector (DAD) monitoring at the wavelength of maximum absorbance for Azasetron (e.g., ~300 nm).

-

Mass Spectrometry (MS) Detection: A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode is highly recommended for selective and sensitive detection.

-

Note: The chromatographic conditions provided are a starting point and may require optimization to achieve baseline separation of Azasetron and all its metabolites, depending on the specific column and instrumentation used. The identification of metabolites would require reference standards or further characterization using high-resolution mass spectrometry and NMR.

Application Note: Therapeutic Drug Monitoring of Azasetron in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Abstract

This application note presents a detailed protocol for the quantitative analysis of Azasetron in human plasma for therapeutic drug monitoring (TDM). The method employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing a stable isotope-labeled internal standard (SIL-IS), Azasetron-d3. Sample preparation is achieved through a straightforward protein precipitation procedure, ensuring high recovery and minimal matrix effects. The chromatographic separation is performed on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution. The method is designed to be highly selective and sensitive, making it suitable for pharmacokinetic studies and routine clinical monitoring of Azasetron. All quantitative data and experimental procedures are outlined to facilitate implementation in a research or clinical laboratory setting.

Introduction

Azasetron is a potent and selective 5-HT3 receptor antagonist used for the prevention of nausea and vomiting induced by chemotherapy and radiotherapy.[1] Therapeutic drug monitoring of Azasetron can help optimize dosing regimens, minimize toxicity, and improve therapeutic outcomes. LC-MS/MS has become the gold standard for TDM due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as Azasetron-d3, is critical for accurate and precise quantification as it co-elutes with the analyte and effectively compensates for variations in sample preparation and matrix effects.[2] This application note provides a comprehensive protocol for the determination of Azasetron in human plasma using LC-MS/MS with Azasetron-d3 as the internal standard.

Signaling Pathway of 5-HT3 Receptor Antagonists

Figure 1: Simplified signaling pathway of 5-HT3 receptor antagonists like Azasetron.

Experimental Protocols

Materials and Reagents

-

Azasetron hydrochloride (Reference Standard)

-

Azasetron-d3 hydrochloride (Internal Standard)[2]

-

Acetonitrile (B52724) (LC-MS Grade)

-

Methanol (B129727) (LC-MS Grade)

-

Ammonium formate (B1220265) (LC-MS Grade)

-

Formic acid (LC-MS Grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

Stock and Working Solution Preparation

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Azasetron hydrochloride and Azasetron-d3 hydrochloride in methanol to prepare individual stock solutions of 1 mg/mL.

-

Store stock solutions at -20°C.

Working Solutions:

-

Prepare working solutions for calibration standards and quality controls by serially diluting the Azasetron stock solution with 50:50 (v/v) methanol:water.

-

Prepare an internal standard working solution by diluting the Azasetron-d3 stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation

The protein precipitation method is recommended for its simplicity and efficiency.

-

Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control.

-

Pipette 100 µL of plasma into the respective tubes.

-

Add 20 µL of the internal standard working solution (100 ng/mL Azasetron-d3) to all tubes except for the blank matrix.

-

For calibration standards and QCs, add 20 µL of the corresponding working solution. For blank and patient samples, add 20 µL of 50:50 methanol:water.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex each tube for 30 seconds.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

The following tables summarize the proposed chromatographic and mass spectrometric conditions.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | Standard UHPLC/HPLC system |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 10 |

| 0.5 | 10 |

| 2.5 | 90 |

| 3.5 | 90 |

| 3.6 | 10 |